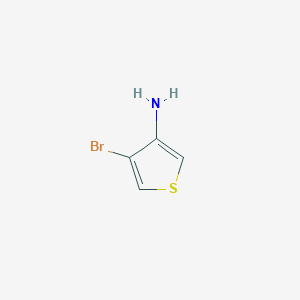
Lanthanum(III) Bis(trifluoromethanesulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white crystalline powder that is soluble in water and has a molecular weight of 979.34 g/mol . This compound is widely used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Lanthanum(III) Bis(trifluoromethanesulfonyl)imide, also known as Lanthanum (III) Triflimide , is an organometallic compoundOrganometallic compounds are generally known to interact with various biological targets, including enzymes and receptors, depending on their structure and the nature of the metal center .
Mode of Action
It’s known that the lanthanum (iii) ion can interact with other molecules or ions, leading to changes in their properties or behaviors
Biochemical Pathways
Organometallic compounds can influence various biochemical pathways depending on their structure and the nature of the metal center .
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body
Result of Action
Organometallic compounds can have various effects at the molecular and cellular level, depending on their structure and the nature of the metal center .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and in a cool and dark place, preferably at a temperature less than 15°C . This suggests that exposure to air, light, or high temperatures could potentially affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanthanum(III) Bis(trifluoromethanesulfonyl)imide can be synthesized through the reaction of lanthanum(III) chloride with lithium bis(trifluoromethanesulfonyl)imide in an organic solvent such as acetonitrile. The reaction is typically carried out under an inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Lanthanum(III) Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the trifluoromethanesulfonyl groups are replaced by other functional groups.
Coordination Reactions: It can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents like acetonitrile, and other metal salts or ligands. The reactions are typically carried out under inert conditions to prevent contamination .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the products will include the new functionalized lanthanum compound and the displaced trifluoromethanesulfonyl group .
Scientific Research Applications
Lanthanum(III) Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions.
Biology: It is used in the study of biological systems and as a component in certain biochemical assays.
Industry: It is used in the production of advanced materials, such as electrolytes for lithium-ion batteries and other electronic devices
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Lanthanum(III) Bis(trifluoromethanesulfonyl)imide include:
- Lanthanum(III) Trifluoromethanesulfonate
- Lanthanum(III) Sulfate
- Lanthanum(III) Nitrate
Uniqueness
This compound is unique due to its high solubility in water and its ability to form stable coordination complexes. These properties make it particularly useful in applications where other lanthanum compounds may not be as effective .
Properties
CAS No. |
168106-26-1 |
|---|---|
Molecular Formula |
C6F18LaN3O12S6 |
Molecular Weight |
979.4 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;lanthanum(3+) |
InChI |
InChI=1S/3C2F6NO4S2.La/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 |
InChI Key |
XQHMUWQUZHVCJH-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[La+3] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[La+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3028105.png)
![Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl](/img/structure/B3028106.png)
![4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B3028109.png)



![N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide](/img/structure/B3028117.png)




![6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B3028125.png)

